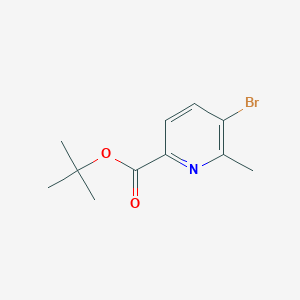

tert-Butyl 5-bromo-6-methylpicolinate

Description

The exact mass of the compound tert-Butyl 5-bromo-6-methylpicolinate is 271.02079 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 5-bromo-6-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-bromo-6-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEULOLBWBKHNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS number 2404734-24-1 properties and uses

Topic: CAS number 2404734-24-1 properties and uses Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Critical Building Block for BLIMP-1 Targeted Protein Degraders

Abstract

CAS 2404734-24-1 , chemically known as tert-Butyl 5-bromo-6-methylpicolinate , is a specialized heterocyclic intermediate utilized in the synthesis of next-generation therapeutics, specifically Targeted Protein Degraders (TPDs) . Its structural features—a pyridine core functionalized with a bromine handle and a sterically bulky tert-butyl ester—make it an ideal scaffold for Nickel-catalyzed cross-coupling reactions . This molecule has gained prominence as a key precursor in the development of heterobifunctional ligands targeting BLIMP-1 (B-lymphocyte-induced maturation protein-1) for the treatment of Multiple Myeloma (MM) . This guide details its physicochemical properties, synthetic utility, and role in the degradation of "undruggable" transcription factors.

Chemical Identity & Physicochemical Properties

CAS 2404734-24-1 acts as a "linchpin" intermediate. The bromine atom at position C5 serves as an electrophilic site for cross-coupling (e.g., Suzuki, Negishi, or Reductive Coupling), while the tert-butyl ester at C2 protects the carboxylic acid, preventing unwanted side reactions until acidic deprotection is required.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | tert-Butyl 5-bromo-6-methylpicolinate |

| IUPAC Name | tert-Butyl 5-bromo-6-methylpyridine-2-carboxylate |

| CAS Number | 2404734-24-1 |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Physical State | Solid / Powder |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF, DMSO); Insoluble in water.[1] |

| Key Functional Groups | • Aryl Bromide (C5): Site for Pd/Ni-catalyzed coupling.• tert-Butyl Ester (C2): Acid-labile protecting group.• Methyl Group (C6): Steric modulator; blocks metabolic hotspots. |

| Storage Conditions | Inert atmosphere (N₂/Ar); 2–8°C; Protect from moisture. |

Therapeutic Application: BLIMP-1 Degradation in Multiple Myeloma

The primary utility of CAS 2404734-24-1 lies in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . Specifically, it is the precursor for the Target Binding Moiety (TBM) that recruits BLIMP-1, a transcriptional repressor essential for plasma cell survival and a high-value target in Multiple Myeloma.

Mechanism of Action (Downstream Product)

The drug candidate derived from this CAS number functions as a "molecular glue" or heterobifunctional degrader.

-

Binding: The pyridine moiety (derived from CAS 2404734-24-1) binds to a lipophilic pocket on the BLIMP-1 protein.

-

Recruitment: The linker-connected E3 ligase ligand (e.g., Cereblon/CRBN binder) recruits the E3 ubiquitin ligase complex.

-

Ubiquitination: The proximity allows the E3 ligase to transfer ubiquitin to surface lysines on BLIMP-1.

-

Degradation: The poly-ubiquitinated BLIMP-1 is recognized and degraded by the 26S Proteasome, leading to cancer cell death.

Figure 1: The synthetic trajectory of CAS 2404734-24-1 from raw intermediate to functional protein degrader.

Experimental Protocol: Reductive Cross-Coupling

A defining reaction for CAS 2404734-24-1 is its participation in Nickel-catalyzed reductive cross-coupling . This modern protocol allows the formation of C(sp²)–C(sp³) bonds, attaching complex alkyl groups (derived from hydrazides) to the pyridine ring.

Context: This protocol is adapted from the synthesis of Compound 27 (a potent BLIMP-1 degrader) as described in recent medicinal chemistry literature [1].

Reagents & Setup

-

Substrate (A): tert-Butyl 5-bromo-6-methylpicolinate (CAS 2404734-24-1) [1.0 equiv].[2][3][4]

-

Coupling Partner (B): N'-(4-(hydroxymethyl)cyclohexyl)-4-methylbenzenesulfonohydrazide [1.5 equiv].[4]

-

Catalyst: Ni(II) source (e.g., NiCl₂·glyme) [0.1–0.2 equiv].[4]

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) [0.2 equiv].

-

Solvent: DMF (Anhydrous, sparged with N₂).

-

Base/Reductant: Manganese (Mn) dust or similar reducing agent (if required by specific Ni-cycle).

Step-by-Step Methodology

-

Preparation : In a glovebox or under strict N₂ flow, charge a reaction vial with Substrate A (10 g, 36.7 mmol) and Coupling Partner B (16.45 g, 55.1 mmol).

-

Catalyst Addition : Add the Nickel catalyst and bipyridine ligand.

-

Solvation : Dissolve in anhydrous DMF (150 mL). Sparge the solution with N₂ for 10–15 minutes to remove dissolved oxygen (critical for Ni catalysis).

-

Reaction : Stir the mixture at 25°C for 15 hours . The reaction proceeds via a radical mechanism where the hydrazide generates an alkyl radical that is intercepted by the Ni-aryl complex.

-

Work-up :

-

Dilute the reaction mixture with water (50 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).[4]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification : Purify the crude oil via silica gel flash chromatography (Gradient: 0–25% EtOAc in Petroleum Ether).

-

Target Product: tert-Butyl 5-(4-(hydroxymethyl)cyclohexyl)-6-methylpicolinate.

-

Why this works: The tert-butyl ester is bulky enough to prevent chelation of the Nickel catalyst to the ester oxygen, ensuring the catalyst engages the C-Br bond. The 6-methyl group provides steric protection to the pyridine nitrogen, reducing non-productive coordination.

Handling, Stability & Safety

-

Acid Sensitivity : The tert-butyl ester is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. Spontaneous hydrolysis may occur if stored in acidic, moist environments.

-

Light Sensitivity : Aryl bromides can undergo photolytic debromination. Store in amber vials.

-

Safety Profile :

-

GHS Classification : Irritant (Skin/Eye).

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE : Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dusts.

-

References

-

Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Describes the use of CAS 2404734-24-1 (referred to as Compound 57) in the synthesis of BLIMP-1 degraders.

-

Product Specification: tert-Butyl 5-bromo-6-methylpicolinate. Source: BLD Pharm / Fluorochem Catalog Data Context: Physicochemical properties and commercial availability.

-

Chemical Structure & Identifiers. Source: PubChem / ChemSrc Context: Validation of CAS, IUPAC name, and molecular formula.

Sources

1H and 13C NMR characterization of tert-Butyl 5-bromo-6-methylpicolinate

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl 5-bromo-6-methylpicolinate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR characterization of tert-Butyl 5-bromo-6-methylpicolinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. By dissecting the influence of each substituent on the pyridine core, we will predict and interpret the key spectral features, including chemical shifts, spin-spin coupling, and signal integration. This document is intended as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the causal logic behind experimental choices and data analysis, thereby ensuring scientific integrity and reproducibility.

Foundational Principles: Deconstructing the Molecular Architecture

The structure of tert-Butyl 5-bromo-6-methylpicolinate presents a fascinating case study in the predictive power of NMR spectroscopy. The pyridine ring, an electron-deficient aromatic system, is functionalized with three distinct substituents, each exerting a unique electronic influence that is directly observable in the NMR spectrum.

-

Pyridine Core: The nitrogen heteroatom induces a general deshielding effect on the ring carbons and protons compared to benzene, shifting them to a lower field (higher ppm).[1][2]

-

tert-Butoxycarbonyl Group (C-2): This ester group acts as an electron-withdrawing group through resonance and inductive effects, causing significant deshielding of the proximate C-2, C-3, and H-3 positions.

-

Bromo Group (C-5): As an electronegative halogen, bromine is inductively electron-withdrawing, which deshields adjacent nuclei. Its influence on the chemical shift of the carbon to which it is attached (the ipso-carbon) is complex, often referred to as the "heavy atom effect."

-

Methyl Group (C-6): This alkyl group is weakly electron-donating, leading to a slight shielding effect (upfield shift) on the pyridine ring, particularly at the ortho and para positions.[3]

Understanding these fundamental substituent effects allows for a logical, first-principles approach to assigning the ¹H and ¹³C NMR spectra.

The Self-Validating Experimental Protocol: Ensuring Data Integrity

High-quality, reproducible NMR data is contingent upon meticulous sample preparation. The following protocol is designed to minimize artifacts and ensure spectral accuracy.[4][5][6]

Materials and Reagents

-

tert-Butyl 5-bromo-6-methylpicolinate (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[4]

-

Deuterated Solvent (e.g., Chloroform-d, CDCl₃), high purity (0.6-0.7 mL)

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm)

-

5 mm NMR Tubes, clean and dry

-

Glass Pasteur Pipette and Cotton or Glass Wool

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. The use of a secondary vial is recommended for complete dissolution before transfer.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Chloroform-d is often a suitable first choice for its ability to dissolve a wide range of organic compounds.[7]

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.

-

Filtration: Pack a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in broadened spectral lines.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow Diagram: From Sample to Spectrum

The following diagram illustrates the logical flow of the NMR characterization process.

Caption: Experimental workflow for NMR characterization.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-4 | 7.9 - 8.2 | Doublet (d) | ~2.0 - 2.5 | 1H | Located between two electron-withdrawing groups (N and Br), resulting in a downfield shift. Coupled to H-3. |

| H-3 | 7.6 - 7.9 | Doublet (d) | ~2.0 - 2.5 | 1H | Deshielded by the adjacent C-2 ester group. Coupled to H-4. |

| Methyl (-CH₃) | 2.6 - 2.8 | Singlet (s) | N/A | 3H | Aromatic methyl group adjacent to the ring nitrogen. No adjacent protons to couple with. |

| tert-Butyl (-C(CH₃)₃) | 1.6 - 1.8 | Singlet (s) | N/A | 9H | Nine equivalent protons, shielded and appearing far upfield. No adjacent protons to couple with. |

Detailed Signal Analysis

-

Aromatic Protons (H-3 and H-4): The two protons on the pyridine ring are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region. They will split each other into doublets. The coupling constant between them is a four-bond coupling (⁴J), often referred to as meta-coupling, which is characteristically small in aromatic systems, typically in the range of 2-3 Hz.[8] The precise chemical shifts are influenced by the solvent, as different solvents can have varying effects on the electron cloud density of the solute.[9][10][11]

-

Methyl Protons: The protons of the C-6 methyl group are equivalent and have no neighboring protons. Therefore, they will appear as a sharp singlet. Its position is characteristic of a methyl group attached to an sp²-hybridized carbon of an aromatic ring.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent due to free rotation around the carbon-carbon single bonds. This high degree of symmetry and the absence of adjacent protons result in a single, sharp, and highly integrated signal in the upfield aliphatic region of the spectrum.

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | 163 - 166 | The ester carbonyl carbon is highly deshielded and appears furthest downfield. |

| C-6 | 158 - 162 | Attached to both the electronegative nitrogen and a methyl group, resulting in a significant downfield shift. |

| C-2 | 148 - 152 | Attached to both the ring nitrogen and the electron-withdrawing ester group, causing strong deshielding. |

| C-4 | 140 - 144 | Aromatic CH carbon, deshielded by the ring nitrogen and the meta bromine substituent. |

| C-3 | 125 - 129 | Aromatic CH carbon, influenced by the adjacent ester group. |

| C-5 | 118 - 122 | Ipso-carbon attached to bromine. The heavy atom effect can cause a more upfield shift than predicted by electronegativity alone. |

| Quaternary C (-C (CH₃)₃) | 82 - 85 | The sp³-hybridized quaternary carbon of the tert-butyl group. |

| Methyl C (-C H₃) | 28 - 29 | The three equivalent sp³-hybridized methyl carbons of the tert-butyl group. |

| Methyl C (-C H₃) | 22 - 25 | The sp³-hybridized carbon of the C-6 methyl group. |

Structural Relationships and NMR Parameters

The interpretation of NMR spectra is fundamentally about linking spectral data back to the molecular structure. The diagram below illustrates this core relationship.

Caption: Relationship between molecular structure and NMR parameters.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of tert-Butyl 5-bromo-6-methylpicolinate is readily achievable through a systematic analysis of its spectral data. By applying foundational principles of chemical shifts, coupling constants, and substituent effects, each proton and carbon signal can be confidently assigned. The provided experimental protocol emphasizes the importance of careful sample preparation as a prerequisite for acquiring high-fidelity data. This guide serves as an authoritative framework for researchers, enabling not only the verification of this specific molecular structure but also providing a transferable methodology for the characterization of other complex heterocyclic compounds.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–734. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. NMR Facility. [Link]

-

Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-350. [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Ronayne, J., & Williams, D. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 64, 1-30. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Singh, S. P., et al. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. pubs.aip.org [pubs.aip.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. reddit.com [reddit.com]

- 11. thieme-connect.de [thieme-connect.de]

Technical Monograph: C11H14BrNO2

The following technical guide provides an in-depth analysis of the chemical formula C11H14BrNO2 , focusing on its primary pharmacophore, TCB-2 , and its structural isomers.

Structural Isomerism, Synthesis, and Pharmacological Profiling of Conformationally Restricted Phenethylamines

Executive Summary

The molecular formula C11H14BrNO2 represents a specific class of halogenated phenethylamine derivatives utilized primarily in serotonergic receptor mapping. While the formula theoretically corresponds to multiple structural isomers, it is most scientifically significant as the envelope for TCB-2 ([(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine).

TCB-2 serves as a critical probe in neuropharmacology due to its high affinity and selectivity for the 5-HT2A receptor .[1] By incorporating the ethylamine side chain of the parent compound (2C-B) into a rigid benzocyclobutene ring, TCB-2 restricts conformational freedom, allowing researchers to map the precise steric requirements of the receptor's orthosteric binding site.

This guide details the structural identity, synthetic logic, and signaling pathways associated with C11H14BrNO2, designed for application scientists and drug development professionals.

Part 1: Chemical Identity & Structural Isomerism

The formula C11H14BrNO2 is distinct from the classic "2C-B" (C10H14BrNO2) by the addition of a single carbon atom, which is typically utilized to form a cyclic constraint (ring closure) or an N-methylated congener.

Primary Compound of Interest: TCB-2[1][2][3][4]

-

IUPAC Name : [(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine[1][4]

-

Common Name : TCB-2 (2C-BCB)[1]

-

Structural Class : Benzocyclobutene-fused phenethylamine.

-

Key Feature : Conformational restriction of the alpha-carbon to the benzene ring.

Secondary Isomers (Comparative Context)

To ensure analytical specificity, one must distinguish TCB-2 from other potential isomers with the same mass (MW: 272.14 g/mol ).

| Compound | IUPAC Name | Structural Modification | Pharmacology |

| TCB-2 | [(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine | Benzocyclobutene ring fusion | Potent 5-HT2A Agonist ( |

| ZC-B | 3-(4-bromo-2,5-dimethoxyphenyl)azetidine | Azetidine ring (side chain cyclization) | 5-HT2A Agonist |

| 6-Bromo-MDMA | 1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | Brominated MDMA analog | SERT Inhibitor (Not a releasing agent) |

Part 2: Pharmacological Mechanism (TCB-2)[1][2]

TCB-2 is a "super-agonist" at the 5-HT2A receptor. Its rigid structure forces the amine side chain into a specific conformation that optimally engages the aspartate residue (Asp155) in Transmembrane Domain 3 (TM3) of the receptor.

Signaling Pathway

Unlike simple antagonists, TCB-2 recruits specific downstream effectors. The activation of 5-HT2A by TCB-2 triggers the Gq/11-mediated phospholipase C (PLC) pathway, leading to intracellular calcium release.

Figure 1: 5-HT2A Signaling Cascade Induced by TCB-2

Caption: TCB-2 binding initiates the canonical Gq-PLC-IP3 pathway, resulting in calcium mobilization. This pathway is distinct from the β-arrestin recruitment pathway often studied in biased agonism.

Part 3: Synthetic Logic & Methodology

The synthesis of TCB-2 is chemically demanding due to the instability of the benzocyclobutene system. The following overview outlines the authoritative route established by McLean et al. (2006), focusing on the construction of the bicyclic core.

1. Retrosynthetic Analysis

The core challenge is forming the four-membered ring fused to the benzene. This is typically achieved via the generation of an ortho-quinodimethane intermediate or through specific cyclization of phenylacetic acid derivatives.

2. Synthetic Workflow (Conceptual)

-

Precursor Selection : Start with 2,5-dimethoxybenzaldehyde .

-

Side Chain Extension : Conversion to a nitrostyrene or similar intermediate to establish the carbon framework.

-

Ring Closure (Critical Step) : The formation of the benzocyclobutene ring (bicyclo[4.2.0]octa-1,3,5-triene) often requires high-dilution conditions or flash vacuum pyrolysis (FVP) techniques in related analogs, though TCB-2 specifically utilizes a cyclization involving a halogenated intermediate to close the 4-membered ring.

-

Amination : The final step involves the conversion of a cyano or amide substituent on the cyclobutene ring into the primary methanamine -CH2-NH2.

Note on Stability : Benzocyclobutenes are thermally sensitive. They can undergo electrocyclic ring opening to form reactive o-xylylenes upon heating (>180°C). Synthesis and storage must occur under controlled temperatures.

Part 4: Experimental Protocols (Receptor Binding)

For researchers utilizing TCB-2 as a radioligand competitor or functional probe, the following protocol ensures data integrity.

Protocol: 5-HT2A Competition Binding Assay

Objective : Determine the affinity (

-

Membrane Preparation :

-

Transfect HEK293 cells with human 5-HT2A cDNA.

-

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

-

-

Incubation :

-

Radioligand : [3H]-Ketanserin (0.5 nM) for antagonist binding or [3H]-DOB for agonist binding.

-

Competitor : TCB-2 (10^-10 to 10^-5 M).

-

Buffer : 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid (to prevent oxidation of the phenethylamine).

-

-

Equilibrium : Incubate at 37°C for 60 minutes.

-

Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

Safety Validation : TCB-2 is active in the nanomolar range.[1] All handling requires full PPE, including respiratory protection, to prevent accidental exposure to sub-milligram quantities.

References

-

McLean, T. H., et al. (2006). "1-Aminomethylbenzocycloalkanes: Conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists."[1] Journal of Medicinal Chemistry, 49(19), 5794–5803. Link

-

Jafar Esmaeili, A., et al. (2024). "Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism." Chemical Communications, 60, 10860-10863. Link

-

Hansen, M., et al. (2014). "Synthesis and Pharmacological Evaluation of 2C-B Analogues: ZC-B and Related Azetidines." ACS Chemical Neuroscience. Link

-

PubChem Compound Summary. "TCB-2 (CID 16086382)."[1] National Center for Biotechnology Information. Link

Sources

The Architecture of Picolinates: From Industrial Origins to Precision Catalysis

Content Type: Technical Whitepaper & Synthetic Guide Audience: Synthetic Organic Chemists, Agrochemical Researchers, Medicinal Chemists

Executive Summary

Substituted picolinates (pyridine-2-carboxylates) represent a privileged scaffold in both agrochemistry and pharmacology. Historically, their discovery as potent auxin mimics (e.g., Picloram, Clopyralid) revolutionized herbicide development. Today, their utility extends into metallo-enzyme inhibition and ligand design for transition metal catalysis.

This guide deconstructs the synthesis of substituted picolinates into two distinct eras: the Classical Industrial Route (radical chlorination/hydrolysis) and the Modern Precision Route (transition-metal-catalyzed carbonylation). We provide a self-validating protocol for the latter, enabling researchers to access diverse picolinate libraries efficiently.

Structural Significance & Pharmacophore Analysis

The picolinate core functions through two primary mechanisms: Metal Chelation and Auxin Receptor Interaction .

The Chelation Effect

The orthogonal arrangement of the pyridine nitrogen (

Auxin Mimicry (Agrochemical Mode of Action)

In herbicides like Aminopyralid, the picolinate anion mimics indole-3-acetic acid (IAA). The 3,6-substitution pattern is critical: it sterically protects the molecule from metabolic degradation while maintaining affinity for the TIR1 ubiquitin-ligase complex, leading to unregulated plant growth and senescence.

Visualization: Mechanism of Action & Binding Modes

Figure 1: Functional mapping of the picolinate scaffold, highlighting the dual pathways of metal chelation and receptor activation, alongside metabolic stability features.

The Classical Route: "Discovery" Era Synthesis

Context: Developed in the 1960s (e.g., by Dow Chemical), this route relies on the robust nature of the pyridine ring to survive harsh radical conditions. It is cost-effective for manufacturing but lacks the regioselective precision required for modern drug discovery.

The Radical Chlorination Sequence

The synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid) serves as the archetype.

-

Feedstock: 2-Methylpyridine (2-Picoline).

-

Electrophilic Substitution: Direct chlorination provides polychlorinated intermediates.

-

Radical Functionalization: High-temperature vapor-phase chlorination converts the 2-methyl group into a trichloromethyl group (

). -

Hydrolysis: The

group is hydrolyzed to the carboxylic acid ( -

Amination: Selective ammonolysis at the C4 position (activated by the electron-withdrawing chlorines) yields the final product.

Technical Insight: This route utilizes the electron-deficient nature of the pyridine ring. The C4 position is most susceptible to Nucleophilic Aromatic Substitution (

The Modern Route: Precision Carbonylation

Context: For modern library generation, the "brute force" chlorination is replaced by Transition Metal Catalysis. The most versatile method is the Palladium-Catalyzed Alkoxycarbonylation of chloropyridines.

Why Carbonylation?

Direct lithiation of pyridines is often unstable due to nucleophilic attack on the ring. Carbonylation allows the use of stable, commercially available 2-chloropyridines to install the ester moiety under mild conditions.

Visualization: Synthetic Decision Tree

Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on the electronic properties of the starting pyridine scaffold.

Detailed Protocol: Pd-Catalyzed Alkoxycarbonylation

Objective: Synthesis of Methyl 6-amino-3,5-dichloropicolinate (Aminopyralid precursor analog) from 2-amino-3,5,6-trichloropyridine.

Rationale: This protocol demonstrates the conversion of a C2-Cl bond to a C2-Ester bond. The use of bidentate phosphine ligands (dppp) is crucial to prevent catalyst deactivation by the pyridine nitrogen.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2-amino-3,5,6-trichloropyridine | Starting Material |

| Catalyst | Pd(OAc)₂ (2 mol%) | Palladium Source |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | Stabilizing Ligand |

| CO Source | Carbon Monoxide (Balloon or Autoclave) | Carbonyl Source |

| Base | Et₃N (Triethylamine) | Acid Scavenger |

| Solvent | MeOH / DMSO (3:1) | Nucleophile & Solvent |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (The "Self-Validating" Step)

-

Action: In a dry Schlenk flask, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppp (8.2 mg, 0.02 mmol) in DMSO (1 mL). Stir at RT for 15 mins.

-

Validation: The solution should turn from orange to clear yellow/pale yellow. If black precipitate forms (Pd-black), the solvent is wet or oxygen is present. Abort and repurify solvents.

Step 2: Substrate Loading

-

Action: Add the chloropyridine substrate (1.0 mmol), MeOH (3 mL), and Et₃N (2.0 mmol) to the catalyst mixture.

-

Causality: Methanol acts as both solvent and nucleophile. If a different ester is desired (e.g., ethyl, isopropyl), swap MeOH for the corresponding alcohol.

Step 3: Carbonylation

-

Action: Purge the vessel with CO gas (x3). Maintain a CO atmosphere (balloon pressure is sufficient for activated substrates; 5 bar autoclave for unactivated). Heat to 80°C for 12 hours.

-

Safety:CO is silent and deadly. Use a CO detector and work strictly in a fume hood.

Step 4: Work-up & Purification

-

Action: Cool to RT. Filter through a Celite pad to remove Pd residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc).

-

Characterization:

-

¹H NMR: Look for the disappearance of the C2-Cl signal (if applicable) and the appearance of the methyl ester singlet (~3.9 ppm).

-

IR: Strong carbonyl stretch at ~1730 cm⁻¹.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poisoning of Pd by Pyridine N | Switch to a more rigid ligand (e.g., Xantphos) or increase CO pressure. |

| Pd Black Formation | Oxidation or Overheating | Degas solvents thoroughly; ensure ligand:Pd ratio is >1:1. |

| Regio-scrambling | High Temperature | Reduce temp to 60°C; extend reaction time. |

References

-

Development of Aminopyralid

-

Palladium-Catalyzed Carbonylation Mechanisms

-

Picloram & Clopyralid Synthesis History

- Title: Clopyralid and Picloram Synthesis Analysis.

- Source: Scribd (Historical Process Documents).

-

URL:[Link]

-

Regioselective Functionalization of Pyridines

- Title: Regioselective Functionaliz

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

Using tert-Butyl 5-bromo-6-methylpicolinate as a building block in medicinal chemistry

Application Note: Strategic Utilization of tert-Butyl 5-bromo-6-methylpicolinate in Drug Discovery

Executive Summary

In the optimization of heteroaromatic scaffolds, tert-butyl 5-bromo-6-methylpicolinate (CAS 2404734-24-1) represents a "privileged" building block that solves three simultaneous challenges in medicinal chemistry:

-

Synthetic Orthogonality: The tert-butyl ester provides acid-labile protection, orthogonal to standard base-labile methyl/ethyl esters, enabling complex multi-step synthesis.

-

Metabolic Stability: The 6-methyl substituent sterically blocks the

-position of the pyridine nitrogen, a common site for metabolic oxidation (Phase I metabolism) and nucleophilic attack. -

Vectorial Functionalization: The 5-bromo handle allows for precise palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the pharmacophore into the "solvent-exposed" region of a protein binding pocket.

This guide details the synthesis, reactivity, and strategic application of this scaffold in developing kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | tert-butyl 5-bromo-6-methylpyridine-2-carboxylate |

| CAS Number | 2404734-24-1 |

| Molecular Formula | |

| Molecular Weight | 272.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes |

| Key Functional Groups | Aryl Bromide (C-C/C-N coupling), tert-Butyl Ester (Acid-labile PG), Pyridine Nitrogen (H-bond acceptor) |

Protocol A: Efficient Synthesis of the Scaffold

While the methyl ester is widely available, the tert-butyl variant is often preferred for its resistance to nucleophilic attack during subsequent steps. Below is a high-yield protocol converting the commercially available acid to the tert-butyl ester using

Objective: Synthesis of tert-butyl 5-bromo-6-methylpicolinate from 5-bromo-6-methylpicolinic acid.

Reagents:

-

5-Bromo-6-methylpicolinic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.5 equiv) -

4-Dimethylaminopyridine (DMAP) (0.3 equiv)

-

tert-Butanol (

-BuOH) (solvent/reagent, 10 vol)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

-

Dissolution: Charge the RBF with 5-bromo-6-methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous

-BuOH (50 mL). -

Catalyst Addition: Add DMAP (0.85 g, 6.9 mmol) in one portion. The mixture may remain a suspension.

-

Reagent Addition: Add

(12.6 g, 57.8 mmol) dropwise over 10 minutes at room temperature. Note: Mild gas evolution ( -

Reaction: Heat the mixture to 40°C and stir for 12–16 hours. Monitor by TLC (20% EtOAc/Hexanes). The starting acid spot (

) should disappear, replaced by the ester ( -

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash sequentially with 10% citric acid (2 x 50 mL), sat.

(50 mL), and brine. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (0 -

Yield: Expect 5.3–5.8 g (85–92%) of a white solid.

Mechanistic Insight: DMAP acts as a nucleophilic catalyst, attacking

Protocol B: The "Suzuki-Hydrolysis" Workflow

This workflow demonstrates the primary utility of the scaffold: installing a biaryl system followed by orthogonal deprotection to reveal the carboxylic acid for amide coupling.

Phase 1: Suzuki-Miyaura Coupling

Challenge: The 6-methyl group introduces steric hindrance near the bromine at C5. Standard

-

Combine: tert-Butyl 5-bromo-6-methylpicolinate (1.0 equiv), Aryl boronic acid (1.2 equiv),

(3.0 equiv). -

Solvent: 1,4-Dioxane/Water (4:1). Degas with

for 15 mins. -

Catalyst: Add

(5 mol%). -

Heat: 90°C for 4 hours.

-

Isolate: Standard aqueous workup.

Phase 2: Orthogonal Deprotection (Acidolysis)

Advantage: This step leaves other esters (e.g., methyl/ethyl esters on the coupled aryl ring) intact.

-

Dissolve: Crude Suzuki product in DCM (5 vol).

-

Acidify: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

-

React: Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

-

Result: Pure 5-aryl-6-methylpicolinic acid, ready for amide coupling.

Strategic Visualization: The Drug Discovery Logic

The following diagram illustrates why this specific scaffold is selected during Lead Optimization, contrasting it with a standard pyridine.

Caption: Structural-Activity Relationship (SAR) logic for selecting the 5-bromo-6-methylpicolinate scaffold.

Application Workflow: Kinase Inhibitor Synthesis

In kinase inhibitor design, this scaffold often serves as the "hinge binder" (via the pyridine N) or the solvent-front extender.

Caption: Linear synthetic sequence utilizing the orthogonal protecting group strategy.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Steric hindrance from 6-Me group. | Switch ligand to SPhos or XPhos . Increase temp to 100°C. Ensure thorough degassing (O2 promotes homocoupling). |

| Protodebromination | Hydride source in reaction (often from alcohol solvents). | Use 1,4-Dioxane or Toluene instead of secondary alcohols. |

| Ester Hydrolysis during Coupling | Base is too strong or wet. | Use |

| Incomplete Deprotection | Add a cation scavenger like triethylsilane (TES) or anisole to the TFA mixture (2–5%). |

References

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[1] Retrieved from [Link]

-

PubChem. (2025).[2] Tert-butyl 5-bromo-3-methylpicolinate Compound Summary. (Analogous structure reference). Retrieved from [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Protocol for Suzuki coupling of tert-Butyl 5-bromo-6-methylpicolinate with arylboronic acids

Application Note: Protocol for Suzuki Coupling of tert-Butyl 5-bromo-6-methylpicolinate with Arylboronic Acids

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 5-bromo-6-methylpicolinate (CAS: 1134327-08-6 or analogs) with various arylboronic acids. This specific pyridine scaffold is a critical intermediate in the synthesis of CFTR modulators and kinase inhibitors.

While 5-bromopyridines are generally reactive electrophiles, this substrate presents two distinct challenges:

-

Steric Hindrance: The methyl group at the C6 position is ortho to the reaction center (C5-Br), significantly increasing the energy barrier for the transmetallation step.

-

Catalyst Poisoning: Although the C6-methyl group provides some steric shielding, the pyridine nitrogen remains a potent ligand that can displace phosphines from Palladium, deactivating the catalyst.

This guide presents two validated protocols: Method A (Standard) for robust coupling partners, and Method B (High-Performance) utilizing Buchwald precatalysts for sterically demanding or electron-poor boronic acids.

Structural Analysis & Mechanistic Insight

Understanding the substrate's electronic and steric environment is crucial for selecting the correct catalyst system.

-

Electronic Activation: The electron-withdrawing ester at C2 and the pyridine nitrogen make the C5-Br bond electron-deficient, facilitating rapid Oxidative Addition .

-

Steric Bottleneck: The C6-methyl group creates a "steric wall." Consequently, bulky ligands (like SPhos or XPhos) are preferred not just to boost reductive elimination, but to create a catalyst pocket that accommodates the ortho-substituted pyridine during Transmetallation .

Visualizing the Reaction Pathway

Caption: Mechanistic pathway highlighting the steric bottleneck at the transmetallation step caused by the C6-methyl group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Unhindered arylboronic acids (e.g., Phenyl, 4-Methoxyphenyl) and initial screening.

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is robust, resistant to air, and effective for many heteroaryl couplings. The large bite angle of dppf facilitates reductive elimination.

Reagents:

-

Substrate: 1.0 equiv

-

Arylboronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and Water (10% v/v).

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of inert gas. Reseal immediately.

-

Reaction: Heat the mixture to 80–90°C for 4–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate layers. Extract aqueous layer 2x with EtOAc.

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: The "High-Performance" Protocol (Buchwald G3)

Best for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronates, or if Method A fails.

Rationale: SPhos and XPhos are dialkylbiaryl phosphine ligands designed to form highly active monoligated Pd species. They are bulky enough to prevent Pd-N coordination (poisoning) and electron-rich enough to facilitate oxidative addition. The "G3" precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

-

Setup: Charge the reaction vessel with substrate, boronic acid, and K₃PO₄.

-

Catalyst: Add XPhos Pd G3 (0.02–0.05 equiv).

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed THF/Water (10:1).

-

Reaction: Heat to 60–80°C .

-

Note: These catalysts are very active; conversion often occurs at lower temperatures than dppf.

-

-

Workup: Standard extraction as in Method A.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize yields if the standard protocol yields <50%.

Caption: Decision tree for troubleshooting common Suzuki coupling failures with picolinate substrates.

Data Summary: Comparison of Conditions

| Parameter | Method A (Standard) | Method B (Advanced) |

| Catalyst System | Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G3 |

| Ligand Class | Bidentate Ferrocenyl Phosphine | Dialkylbiaryl Phosphine (Buchwald) |

| Steric Tolerance | Moderate | High (Excellent for ortho-subs) |

| Base | K₂CO₃ (Carbonate) | K₃PO₄ (Phosphate) |

| Primary Risk | Stalled reaction (poisoning) | Higher cost of catalyst |

| Typical Temp | 80–100°C | 60–80°C |

Critical Notes on the tert-Butyl Ester

-

Acid Sensitivity: The tert-butyl group is acid-labile. Avoid acidic workups (e.g., 1M HCl washes) to remove pyridine byproducts. Use buffers (NH₄Cl) or neutral water washes.

-

Base Stability: Unlike methyl/ethyl esters, the tert-butyl ester is highly resistant to saponification by K₂CO₃ or Cs₂CO₃. However, prolonged heating at >100°C in high pH water can lead to hydrolysis. If the carboxylic acid is observed by LC-MS (M-56 mass loss), switch to anhydrous conditions (DMF/Cs₂CO₃) or reduce the water content.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[7] Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Deng, W., et al. (2011). Mild and Efficient Suzuki-Miyaura Coupling of 2-Halopyridines.[7] Tetrahedron Letters, 52(12), 1334-1337. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1289040-88-5|tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. N/A|tert-Butyl 5-bromo-6-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. diva-portal.org [diva-portal.org]

- 6. mdpi-res.com [mdpi-res.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application of tert-Butyl 5-bromo-6-methylpicolinate in pharmaceutical intermediate synthesis

An Application Guide for the Strategic Use of tert-Butyl 5-bromo-6-methylpicolinate in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its strategic functionalization is paramount to modulating physicochemical properties and biological activity. tert-Butyl 5-bromo-6-methylpicolinate has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its structure is ingeniously designed for sequential, regioselective modifications: the bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, the tert-butyl ester at the 2-position acts as a robust protecting group for the carboxylic acid, and the methyl group at the 6-position provides a point of steric and electronic differentiation.

This guide provides an in-depth exploration of the applications of tert-Butyl 5-bromo-6-methylpicolinate, focusing on field-proven protocols for key synthetic transformations. The methodologies detailed herein are designed to be robust and scalable, offering researchers and drug development professionals a reliable toolkit for leveraging this intermediate in their synthetic campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

| Property | Value | Source |

| IUPAC Name | tert-butyl 5-bromo-6-methylpyridine-2-carboxylate | [1] |

| CAS Number | 2404734-24-1 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [2] |

| Molecular Weight | 272.14 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

Safety & Handling: tert-Butyl 5-bromo-6-methylpicolinate is classified as harmful if swallowed and causes skin irritation.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the key to unlocking the synthetic potential of this molecule, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[5][6] This reaction is widely used to construct biaryl and heteroaryl motifs prevalent in pharmaceuticals. The electron-deficient nature of the pyridine ring in tert-Butyl 5-bromo-6-methylpicolinate makes it an excellent substrate for oxidative addition to the palladium(0) catalyst, the first and often rate-determining step of the catalytic cycle.[7]

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of 5-bromoindazoles with heteroaryl boronic acids.[8]

-

Reaction Setup: To a dry Schlenk flask, add tert-Butyl 5-bromo-6-methylpicolinate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[8]

-

Rationale: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5] An excess of the boronic acid is often used to ensure complete consumption of the starting bromide.

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).[8] To this mixture, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[8]

-

Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is well-suited for coupling heteroaromatic systems.[8] The use of an aqueous solvent system often accelerates the reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals where nitrogen-containing heterocycles are ubiquitous.[9][10] This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines.[11]

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides.[12][13]

-

Reaction Setup: In an oven-dried vial or flask, combine tert-Butyl 5-bromo-6-methylpicolinate (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), a suitable base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.), and the palladium precatalyst/ligand system. A modern, highly active system like RuPhos Pd G3 (1-3 mol%) is an excellent choice.[12]

-

Rationale: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[9] Cesium carbonate is often effective. Advanced phosphine ligands like RuPhos are sterically bulky and electron-rich, which promotes the rate-limiting reductive elimination step and stabilizes the catalytic species.[14]

-

-

Inert Atmosphere: Seal the vessel and place it under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as 1,4-dioxane or toluene via syringe.

-

Rationale: Anhydrous conditions are crucial as water can interfere with the catalytic cycle.

-

-

Reaction Conditions: Heat the mixture to 80-110 °C with stirring.

-

Rationale: As with Suzuki coupling, thermal energy is required to overcome the activation barriers of the catalytic cycle.

-

-

Monitoring: Monitor the reaction by LC-MS. These reactions can range from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[13] Concentrate the filtrate and purify the residue by flash column chromatography.

Application 3: Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is exceptionally useful for introducing a linear, rigid alkyne linker into a molecule, a common strategy in drug design to probe binding pockets or to serve as a handle for further chemistry, such as "click" reactions. The reaction is typically co-catalyzed by palladium and copper(I).[17]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established methods for the Sonogashira coupling of bromo-pyridines.[18]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 2-3 mol%) and a copper(I) co-catalyst (e.g., Copper(I) iodide, CuI, 4-5 mol%).[18]

-

Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

-

-

Solvent and Base Addition: Add a dry, degassed solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[18]

-

Rationale: The amine serves as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

-

-

Reactant Addition: Add tert-Butyl 5-bromo-6-methylpicolinate (1.0 equiv.) followed by the terminal alkyne (1.1-1.3 equiv.).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) depending on substrate reactivity.

-

Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

-

Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate and filter through celite to remove catalysts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Post-Coupling Transformation: Ester Hydrolysis

After successful cross-coupling, the tert-butyl ester often needs to be hydrolyzed to the free carboxylic acid. This unmasks a key functional group for subsequent reactions, most commonly amide bond formation to link the pyridine core to another part of a target molecule.

Caption: Workflow for tert-Butyl Ester Deprotection.

Protocol: Acid-Catalyzed Deprotection

The tert-butyl ester is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[19]

-

Reaction Setup: Dissolve the tert-butyl ester-containing intermediate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

-

Rationale: TFA is a strong acid that effectively protonates the ester oxygen, leading to the elimination of isobutylene and formation of the carboxylic acid. The reaction is often performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting crude carboxylic acid can often be used directly in the next step or purified by recrystallization or chromatography if necessary.

Conclusion

tert-Butyl 5-bromo-6-methylpicolinate is a powerful and strategically designed building block that provides a reliable entry point into a diverse range of complex pyridine derivatives. Its utility in cornerstone reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by straightforward deprotection, makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide offer robust and reproducible methods to unlock the full synthetic potential of this versatile intermediate in the pursuit of novel therapeutic agents.

References

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

- Supporting Inform

- WO 2020/210366 A1.

- Chemical compounds.

-

Tert-butyl 5-bromo-3-methylpicolinate. PubChem. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. (2021). [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (2020). [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- PRMT5 inhibitors.

-

Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. PMC. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Tert-butyl 5-bromo-3-methylpicolinate | C11H14BrNO2 | CID 66665659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tert-Butyl 5-bromo-3-methylpicolinate | 1356037-30-3 [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine Derivatives

Introduction: The Strategic Importance of 5-Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional organic materials.[1] The strategic functionalization of the pyridine ring is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2][3] This guide focuses on the application of these transformative reactions to 5-bromopyridine derivatives, providing researchers, scientists, and drug development professionals with a detailed and practical resource.

5-Bromopyridine is an attractive starting material due to its commercial availability and the reactivity of the C-Br bond, which is generally more susceptible to oxidative addition to a palladium(0) center than a C-Cl bond.[4] This increased reactivity often allows for milder reaction conditions, a crucial factor when dealing with sensitive functional groups.[4] This document will delve into the mechanistic underpinnings and practical execution of several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. By understanding the principles behind these methods, researchers can effectively troubleshoot and optimize their synthetic routes to novel 5-substituted pyridine derivatives.

I. The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boronic acid reagents.[5][6] This reaction facilitates the formation of a new C-C bond between the 5-position of the pyridine ring and a variety of organic groups.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

This protocol provides a general starting point; optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Aryl- or vinylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K3PO4, K2CO3, Cs2CO3) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add the 5-bromopyridine derivative, boronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by sparging with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC, LC-MS, or GC.[5]

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | Moderate to Good | [5] |

| Pd(OAc)2 / SPhos | K2CO3 | Acetonitrile/H2O | 37 | 96 | [8] |

| Pd(OAc)2 / XPhos | K3PO4 | Toluene | 100 | 91 | [9] |

II. The Heck Coupling: Vinylation of 5-Bromopyridine

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene.[10] This reaction is particularly useful for synthesizing 5-vinylpyridine derivatives, which are valuable building blocks in polymer and pharmaceutical chemistry.

Mechanistic Insights

The Heck catalytic cycle involves the oxidative addition of the 5-bromopyridine to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[11] A subsequent β-hydride elimination step releases the vinylated pyridine product and regenerates a palladium hydride species, which, in the presence of a base, reforms the active Pd(0) catalyst.[11][12]

Caption: Catalytic cycle of the Heck cross-coupling reaction.

General Protocol for Heck Coupling of 5-Bromopyridine Derivatives

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Alkene (1.1-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2) (1-5 mol%)

-

Ligand (e.g., PPh3, P(o-tolyl)3) (2-10 mol%)

-

Base (e.g., Et3N, K2CO3) (1.5-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, NMP, toluene)

Procedure:

-

In a Schlenk tube, combine the 5-bromopyridine derivative, palladium catalyst, and ligand (if applicable).

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent, followed by the base and the alkene.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

-

Monitor the reaction's progress.

-

Upon completion, cool the mixture and filter to remove any insoluble salts.

-

Partition the filtrate between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product via column chromatography.

Data Presentation: Heck Coupling of 5-Bromopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | K2CO3 | Toluene | 130 | 78 | |

| Pd(OAc)2 / PPh3 | Et3N | DMF | 130 | Good | [13] |

III. The Sonogashira Coupling: Synthesis of 5-Alkynylpyridines

The Sonogashira reaction provides a direct route to 5-alkynylpyridines by coupling 5-bromopyridine with a terminal alkyne.[14] This transformation is of significant interest as the resulting alkynyl group can be further elaborated, making these compounds versatile synthetic intermediates.[1][15]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[1][14]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Protocol for Sonogashira Coupling of 5-Bromopyridine Derivatives

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (e.g., Et3N, DIPA) (2-5 equiv, can also be the solvent)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a degassed solution of the 5-bromopyridine derivative in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.[16]

-

Stir the mixture under an inert atmosphere for a few minutes.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.[16]

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography.

Data Presentation: Sonogashira Coupling of 5-Bromopyridines

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 / CuI | Et3N | THF | Room Temp | Good | [16] |

| Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | up to 96 | [15] |

IV. The Buchwald-Hartwig Amination: A Gateway to 5-Aminopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-aminopyridine derivatives from 5-bromopyridines and a wide range of primary and secondary amines.[17][18] These products are of significant interest in medicinal chemistry.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the 5-bromopyridine to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[19] Reductive elimination then furnishes the desired 5-aminopyridine and regenerates the active Pd(0) catalyst.[18][19]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)

-

Ligand (e.g., BINAP, Xantphos, RuPhos) (1.2-6 mol%)

-

Base (e.g., NaOtBu, Cs2CO3, LiHMDS) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

-

Add the solvent, followed by the 5-bromopyridine derivative and the amine.

-

Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C).[18][20]

-

Monitor the reaction until completion.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[18]

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify by column chromatography.[18]

Data Presentation: Buchwald-Hartwig Amination of 5-Bromopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | Good | [20] |

| Pd2(dba)3 / RuPhos | LiHMDS | Toluene | 100 | 71 | [21] |

| Pd(OAc)2 / BrettPhos | NaOtBu | Toluene | 100 | 95 | [20] |

V. The Stille Coupling: An Alternative C-C Bond Forming Reaction

The Stille coupling offers another versatile method for C-C bond formation, utilizing organostannane reagents.[22] While the toxicity of tin compounds is a drawback, the Stille reaction is often highly effective and tolerant of a wide range of functional groups.[22][23]

Mechanistic Insights

Similar to the Suzuki-Miyaura coupling, the Stille catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[23][24] A key difference is that the transmetalation step does not typically require a base.[23]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Protocol for Stille Coupling of 5-Bromopyridine Derivatives

Materials:

-

5-Bromopyridine derivative (1.0 equiv)

-

Organostannane (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)

-

Ligand (optional, e.g., AsPh3)

-

Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

-

To a solution of the 5-bromopyridine derivative and the palladium catalyst in an anhydrous solvent, add the organostannane.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction's progress.

-

Upon completion, cool the mixture and dilute with an organic solvent.

-

Wash the solution with aqueous potassium fluoride to remove tin byproducts.

-

Dry and concentrate the organic layer.

-

Purify the crude product by column chromatography.

Data Presentation: Stille Coupling of 5-Bromopyridines

| Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | Toluene | 75 | 46 | |

| Pd2(dba)3 / AsPh3 | Toluene | 100 | 90-94 | [9] |

VI. Troubleshooting and Key Considerations

-

Ligand Choice: The choice of ligand is critical and can significantly impact the reaction outcome. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[25]

-

Base Sensitivity: Some substrates may be sensitive to strong bases. In such cases, weaker bases like K3PO4 or K2CO3 should be considered.[19]

-

Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Purity: The use of anhydrous and degassed solvents is essential for reproducible results.

-